molecular formula C22H24ClN3O3S B2642483 7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 898464-74-9

7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2642483
CAS No.: 898464-74-9
M. Wt: 445.96
InChI Key: SYKRCGNLQLUXHY-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic derivatives featuring a piperazine sulfonyl moiety. Its core structure consists of a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one scaffold substituted at the 7-position with a sulfonyl-linked 4-(3-chlorophenyl)piperazine group. The 3-chlorophenyl substituent introduces electronic and steric modifications that influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-18-4-1-5-19(15-18)24-9-11-25(12-10-24)30(28,29)20-13-16-3-2-8-26-21(27)7-6-17(14-20)22(16)26/h1,4-5,13-15H,2-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKRCGNLQLUXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Substituent on Piperazine Core Structure Modifications Known or Hypothesized Properties
Target Compound 4-(3-Chlorophenyl) 1-Azatricyclo scaffold + sulfonyl Potential 5-HTR modulation (inferred)
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one (Compound 20, ) 4-(2-Methoxyphenyl) Butyl linker instead of sulfonyl Tested for 5-HTR affinity; no X-ray data
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one 3-Fluorobenzoyl Benzoyl group instead of phenyl Increased lipophilicity; altered receptor selectivity
7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one 3,4-Dimethylbenzoyl Methyl-substituted benzoyl Enhanced steric bulk; potential metabolic stability

Key Findings:

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets in serotonin receptors compared to the 2-methoxyphenyl analog (Compound 20). Fluorine substitution (3-fluorobenzoyl analog) increases electronegativity and may improve blood-brain barrier penetration compared to chlorine, though at the cost of reduced steric bulk . 3,4-Dimethylbenzoyl substituents () add steric hindrance, which could reduce off-target interactions but may also decrease solubility.

Synthetic Accessibility :

  • The sulfonyl linkage in the target compound and its benzoyl analogs () simplifies purification compared to butyl-linked derivatives like Compound 20, which require additional steps to isolate intermediates .

Structural Insights :

  • While X-ray crystallography data are unavailable for the target compound, the tricyclic core is presumed to adopt a rigid conformation that stabilizes receptor interactions, similar to other azatricyclo derivatives .

Biological Activity

The compound 7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H19ClN4O3S
  • Molecular Weight : 438.96 g/mol
  • LogP : 2.238 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.02 (suggesting limited solubility)

Structural Features

The compound includes a piperazine moiety, which is often associated with various pharmacological activities, and a sulfonyl group that may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperazine have shown inhibition of growth in various tumor cell lines, including:

Cell Line GI50 (µM) Reference Compound
MCF-7 (Breast)10.79Doxorubicin
HepG2 (Liver)10.28Ethidium Bromide
A549 (Lung)12.57Imatinib

In particular, the sulfonamide derivatives have demonstrated enhanced activity against MCF-7 cells compared to traditional chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit ERK1/2 pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis : Studies have indicated that these compounds can activate caspases involved in apoptotic pathways, suggesting their potential as pro-apoptotic agents .
  • Cell Cycle Arrest : The compound may induce cell cycle progression through G1 into S phase, thereby affecting cellular replication processes.

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of the compound on several cancer cell lines using the MTT assay.
    • Results showed significant inhibition of cell viability at concentrations as low as 8 µM for specific derivatives .
  • Molecular Docking Studies :
    • Computational studies demonstrated favorable binding interactions with target proteins involved in cancer progression.
    • The docking studies revealed potential hydrogen bonds and π-cation interactions that are critical for biological activity .

Q & A

Q. What are the optimized synthetic routes for 7-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo derivatives, and how can purity be ensured?

Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a piperazine derivative under controlled conditions. For example:

  • Step 1 : React 4-(3-chlorophenyl)piperazine with a sulfonyl chloride precursor (e.g., tricyclic core functionalized with sulfonyl groups) in anhydrous dichloromethane at 0–5°C, maintaining neutral pH with potassium bicarbonate .
  • Step 2 : Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization. Monitor purity using TLC and GC (retention time >95% homogeneity) .
  • Key Data : Yields range from 80–85% for analogous compounds, with melting points between 102–124°C .

Q. How can structural characterization of this compound address gaps in published crystallographic data?

Methodological Answer :

  • X-ray Diffraction : Although X-ray data for the compound are unpublished, prioritize single-crystal growth via slow evaporation of acetone/water mixtures. Compare with analogous structures (e.g., 3-azatricyclo derivatives) to infer bond angles and steric effects .
  • Spectroscopic Validation : Use 1H^1H-NMR (300 MHz, CDCl3_3) to confirm piperazine and sulfonyl group integration (e.g., δ 3.11–3.80 ppm for piperazine protons, δ 7.06–7.74 ppm for aromatic protons) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Methodological Answer : The 4-(3-chlorophenyl)piperazine moiety suggests affinity for serotonin receptors (5-HTR subtypes). For example:

  • Experimental Design : Conduct competitive binding assays using 3H^3H-ligands (e.g., 5-HT1A_{1A}, 5-HT2A_{2A}) on transfected HEK293 cells. Compare IC50_{50} values with reference ligands like WAY-100635 .
  • Data Interpretation : Analogous compounds show Ki_i values <100 nM for 5-HT1A_{1A}, indicating potential CNS activity .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental binding data be resolved?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using OPLS3 force fields (Schrödinger Suite). Compare binding poses with experimental IC50_{50} discrepancies. For example, adjust protonation states of piperazine nitrogen atoms in silico to match physiological pH .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for sulfonyl group modifications to explain deviations in affinity .

Q. What strategies improve the compound’s metabolic stability without compromising receptor affinity?

Methodological Answer :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Focus on sulfonyl hydrolysis or piperazine N-dealkylation as primary degradation pathways .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing substituents (e.g., fluorine) at the 3-chlorophenyl position to reduce oxidative metabolism. Test analogs in microsomal stability assays (t1/2_{1/2} >60 min target) .

Q. How can synthetic scalability challenges be addressed for in vivo studies?

Methodological Answer :

  • Process Optimization : Replace column chromatography with membrane-based separation (e.g., tangential flow filtration) for large-scale purification. Monitor particle size distribution (<50 µm) to ensure batch consistency .
  • Cost Analysis : Compare solvent recovery rates (e.g., acetone vs. ethyl acetate) using CRDC subclass RDF2050104 guidelines for industrial translation .

Q. What in silico tools predict off-target interactions of this tricyclic sulfonyl-piperazine scaffold?

Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen-bond acceptors (sulfonyl oxygen) and aromatic features against GPCR databases. Validate predictions with kinase panel screens (e.g., Eurofins Cerep) .
  • Docking Studies : Prioritize kinases (e.g., JAK2, EGFR) based on sulfonyl group’s electrostatic potential. Adjust grid box size to accommodate tricyclic core flexibility .

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